3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-methoxyphenyl)propanamide
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Overview
Description
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-methoxyphenyl)propanamide is a complex organic compound that features a benzothiazole moiety, an oxadiazole ring, and a methoxyphenyl group.
Preparation Methods
The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-methoxyphenyl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a suitable hydrazide with a carboxylic acid derivative.
Coupling Reactions: The benzothiazole and oxadiazole intermediates are then coupled using a suitable linker, such as a sulfanyl group.
Final Assembly: The final compound is obtained by reacting the coupled intermediate with 3-methoxyphenylpropanamide under appropriate conditions
Chemical Reactions Analysis
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant and antimicrobial agent.
Biological Studies: It is used in studies to understand the interaction of benzothiazole and oxadiazole derivatives with biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate voltage-gated sodium channels and enhance the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. The antimicrobial activity is due to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds include:
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(substituted)acetohydrazides: These compounds also feature a benzothiazole moiety and have shown anticonvulsant activity.
3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds are structurally similar and have applications in medicinal chemistry.
Benzothiazole derivatives: These compounds are widely studied for their biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C20H18N4O3S2 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-26-14-6-4-5-13(11-14)21-18(25)9-10-19-23-17(24-27-19)12-28-20-22-15-7-2-3-8-16(15)29-20/h2-8,11H,9-10,12H2,1H3,(H,21,25) |
InChI Key |
OSSIROCOVXQZHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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